Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

Description

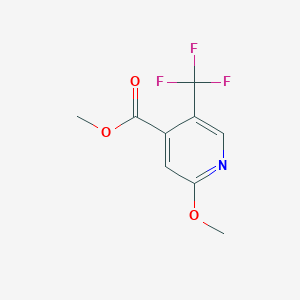

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methoxy (-OCH₃) substituent at position 2, and a methyl ester at position 2. This compound is structurally tailored for applications in agrochemicals and pharmaceuticals, leveraging the trifluoromethyl group’s lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 2-methoxy-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-3-5(8(14)16-2)6(4-13-7)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWNFBUQBUQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191147 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-16-5 | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-(trifluoromethyl)-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-5-(trifluoromethyl)isonicotinic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈F₃N₃O₃

- Molecular Weight : 235.16 g/mol

- IUPAC Name : Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate

The trifluoromethyl group increases lipophilicity, aiding in membrane penetration, which is crucial for its biological effects. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry due to its ability to modulate enzyme activities and interact with critical biochemical pathways.

- Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. This property is vital for drug development aimed at treating various diseases.

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against bacteria such as E. coli and S. aureus, as well as fungi like Candida albicans. For instance, it exhibited zones of inhibition ranging from 10 to 29 mm against these pathogens.

-

Anticancer Activity : Research indicates that the compound can inhibit the proliferation of cancer cells. For example, it has shown IC50 values indicating effective cytotoxicity against different cancer cell lines, such as:

Cell Line IC50 (µM) Mouse TLX5 Lymphoma Cells 1.5 Human Fibroblast Cells >100

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals due to its unique chemical properties that may enhance the efficacy of agricultural products.

- Pest Control : Its biological activity may be leveraged to develop new pest control agents that are more effective and environmentally friendly.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various derivatives against E. coli, S. aureus, and fungi such as A. niger. The findings confirmed significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Insights

Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Physicochemical and Reactivity Comparisons

- Electron Effects: The methoxy group in the target compound donates electrons via resonance, increasing ring electron density compared to amino (-NH₂) or chloro (-Cl) substituents. This may reduce electrophilic substitution reactivity but improve stability under oxidative conditions . Trifluoromethyl (-CF₃): Common across all analogs, this group enhances lipophilicity and metabolic resistance, critical for pesticidal activity .

- Ester Group Influence: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis than ethyl esters (e.g., Ethyl 2-amino-5-(trifluoromethyl)isonicotinate), impacting bioavailability and environmental persistence .

Biological Activity

Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₈F₃N₃O₃

Molecular Weight: 235.16 g/mol

Functional Groups: Methoxy (-OCH₃) and trifluoromethyl (-CF₃)

The trifluoromethyl group enhances lipophilicity, which facilitates better membrane penetration and interaction with biological targets. This compound is characterized by its isonicotinic acid framework, which contributes to its reactivity and biological activity.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition: It may inhibit enzymes involved in various metabolic pathways, influencing biochemical processes critical for cellular function.

- Receptor Binding: The compound shows structural similarity to nicotinic acid derivatives, suggesting potential interactions with nicotinic receptors, which could modulate neurotransmitter release and neuronal activity.

Biological Activities

The compound has been evaluated for various biological activities, including anticancer, anti-inflammatory, and antibacterial effects.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) | Comparison to Doxorubicin (IC₅₀ = 52 µM) |

|---|---|---|

| A549 (Lung Cancer) | 44.4 | Less potent |

| HCT116 (Colon Cancer) | 22.4 | More potent |

These findings indicate moderate cytotoxicity compared to established chemotherapeutics like Doxorubicin.

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory effects through the modulation of inflammatory cytokines. This activity is hypothesized to occur via inhibition of specific signaling pathways involved in inflammation.

Antibacterial Efficacy

The antibacterial potential of this compound has also been explored. It shows promise as an inhibitor of bacterial growth, particularly against Gram-positive bacteria. Further research is needed to elucidate its full antibacterial spectrum and mechanisms.

Case Studies and Research Findings

-

In Vitro Cytotoxicity Study:

- A study examined the cytotoxic effects on various human cancer cell lines, revealing IC₅₀ values that suggest its potential as a chemotherapeutic agent.

-

Antibacterial Efficacy:

- Research indicated that the compound could inhibit bacterial growth effectively, warranting further investigation into its application as an antibacterial agent.

- Mechanistic Insights:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-methoxy-5-(trifluoromethyl)isonicotinate?

Answer:

The compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, analogous trifluoromethyl-substituted isonicotinates are synthesized using room-temperature, catalyst-driven protocols, such as meglumine sulfate-catalyzed reactions (as seen in α-aminophosphonate derivatives) . Key steps include:

- Introducing the trifluoromethyl group via halogen exchange or direct fluorination.

- Esterification of the carboxylic acid intermediate using methanol under acidic conditions.

- Purification via column chromatography or recrystallization.

Characterization typically involves NMR (¹H/¹³C/¹⁹F), FT-IR, and mass spectrometry to confirm regiochemistry and purity .

Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., meglumine sulfate) improve regioselectivity and reduce side reactions .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low-temperature conditions minimize decomposition.

- In-situ monitoring : Techniques like TLC or HPLC track reaction progress and identify byproducts early .

Thermal stability studies (TGA/DSC) can further refine annealing or drying steps to prevent degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups; ¹⁹F NMR quantifies CF₃ integration .

- FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry in single crystals .

Advanced: How does the trifluoromethyl group influence spectral interpretation and reactivity in this compound?

Answer:

- NMR challenges : The -CF₃ group causes signal splitting in ¹H/¹³C spectra due to scalar coupling (³J coupling constants ~4-8 Hz). ¹⁹F NMR is essential for unambiguous assignment .

- Electron-withdrawing effects : The -CF₃ group increases electrophilicity at the pyridine ring, influencing reactivity in cross-coupling reactions. Computational methods (DFT) predict charge distribution and reaction sites .

- Mass spectrometry : The -CF₃ group leads to characteristic fragment ions (e.g., loss of COOCH₃ or CF₃ radicals) .

Basic: What biological activities have been reported for this compound derivatives?

Answer:

Analogous compounds exhibit antioxidant properties, evaluated via DPPH, NO, and H₂O₂ radical scavenging assays. For example, derivatives with -CF₃ substituents showed IC₅₀ values comparable to ascorbic acid (~30-40 mg/mL) . Antifungal and antimicrobial activities are also explored using microdilution assays .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Answer:

- Substituent variation : Replace -OCH₃ with -OH or -NH₂ to modulate electron-donating/withdrawing effects.

- Bioisosteric replacement : Swap -CF₃ with -Cl or -Br to assess steric/electronic impacts on binding.

- Assay diversification : Use cell-based assays (e.g., MTT for cytotoxicity) alongside computational docking to map interactions with target enzymes .

Basic: What storage conditions are recommended for this compound to ensure stability?

Answer:

- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the ester group.

- Use desiccants (silica gel) to avoid moisture absorption.

- Monitor purity periodically via HPLC; degradation products (e.g., free carboxylic acid) indicate compromised stability .

Advanced: How does thermal annealing affect the crystallinity and electronic properties of this compound in optoelectronic applications?

Answer:

- Thermal annealing (e.g., 150°C for 10 min) enhances crystallinity, as shown in polymer solar cells. This improves charge carrier mobility and reduces series resistance .

- Morphological analysis : AFM or TEM reveals phase-separated domains, while XRD quantifies crystallite size.

- Electronic characterization : Cyclic voltammetry and UV-vis-NIR spectroscopy measure HOMO/LUMO levels and bandgap tuning .

Basic: What analytical methods ensure high purity of this compound?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm.

- GC-MS : Detect volatile impurities (e.g., residual solvents).

- Elemental analysis : Confirm C/H/N/F content matches theoretical values .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

- Standardize assays : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time.

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Use knock-out models or enzyme inhibition assays to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.